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molecular formula C9H10O3 B3031863 3-(Hydroxymethyl)phenyl acetate CAS No. 78957-20-7

3-(Hydroxymethyl)phenyl acetate

Cat. No. B3031863
M. Wt: 166.17 g/mol
InChI Key: PZAMFCCILFWVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088791B2

Procedure details

To a stirred solution of 3-hydroxybenzylalcohol (1.0 g, 8 mmol, 1 equiv.) in 6.4N KOH solution (1.86 ml, 12 mmol, 1.5 equiv.) at r.t., ice (4 g) was added followed by acetic anhydride (0.95 ml, 10 mmol, 1.25 equiv.). The reaction mixture was stirred at r.t. for 3 h. Water (50 ml) was added and the mixture was stirred for 30 min, before extracting with CH2Cl2 (2×50 ml). The combined organic extracts were washed with brine (50 ml), dried (Na2SO4) and evaporated to dryness, under reduced pressure. The clear oil residue was purified by column chromatography on silica, eluted with EtOAc/hexane (1:2), to give the desired product as a clear oil (714 mg, 54% yield). HPLC-MS (method 1): m/z 165 [M−H]−. Rt=2.52 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[OH-].[K+].[C:12](OC(=O)C)(=[O:14])[CH3:13]>O>[C:12]([O:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH2:5][OH:6])[CH:3]=1)(=[O:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Name
Quantity
1.86 mL
Type
reactant
Smiles
[OH-].[K+]
Name
ice
Quantity
4 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
before extracting with CH2Cl2 (2×50 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness, under reduced pressure
CUSTOM
Type
CUSTOM
Details
The clear oil residue was purified by column chromatography on silica
WASH
Type
WASH
Details
eluted with EtOAc/hexane (1:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 714 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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